cis-Dichlorobis(triethylphosphine)platinum(II)
Overview
Description
cis-Dichlorobis(triethylphosphine)platinum(II): is a coordination complex with the molecular formula [(C2H5)3P]2PtCl2 . This compound features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands in a cis configuration. It is widely used in various chemical reactions and research applications due to its unique properties and reactivity .
Mechanism of Action
Target of Action
The primary target of cis-Dichlorobis(triethylphosphine)platinum(II) is the respiratory system . The compound interacts with this system, leading to various effects that are crucial to its overall action.
Mode of Action
The compound forms a coordination bond with platinum, which is central to its mode of action . This bond is formed by the two electrons of the lone pair on phosphorus coordinating to the metal center . While it is a type of chemical bond, the term “coordination bond” is the most accurate description .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of cis-Dichlorobis(triethylphosphine)platinum(II). For instance, the compound is sensitive to hygroscopic conditions , which means that moisture in the environment could potentially affect its stability and efficacy. , indicating that environmental considerations are important when handling and using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triethylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PtCl2+2P(C2H5)3→cis-[(C2H5)3P]2PtCl2
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cis-Dichlorobis(triethylphosphine)platinum(II) follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. The compound is often produced in powder form for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions: cis-Dichlorobis(triethylphosphine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to different oxidation states and coordination environments.
Addition Reactions: The compound can participate in addition reactions with unsaturated organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and thiolates. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens are used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products:
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Scientific Research Applications
cis-Dichlorobis(triethylphosphine)platinum(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrosilylation and hydrogenation.
Biology: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Medicine: Explored as a potential chemotherapeutic agent in cancer treatment.
Industry: Utilized in the synthesis of other platinum-based compounds and materials.
Comparison with Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): Similar structure but with triphenylphosphine ligands instead of triethylphosphine.
trans-Dichlorobis(triethylphosphine)platinum(II): Similar composition but with a trans configuration.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar structure but with dimethyl sulfoxide ligands.
Uniqueness: cis-Dichlorobis(triethylphosphine)platinum(II) is unique due to its specific ligand environment and cis configuration, which imparts distinct reactivity and stability compared to its analogs. The triethylphosphine ligands provide a balance of steric and electronic properties that make this compound particularly effective in catalytic and biological applications .
Biological Activity
Cis-Dichlorobis(triethylphosphine)platinum(II) is a platinum-based coordination complex with significant biological activity, particularly in the field of cancer therapy. This compound, denoted as [PtCl2(PEt3)2], is notable for its ability to interact with biological macromolecules such as DNA, which underpins its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of cis-Dichlorobis(triethylphosphine)platinum(II), including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Cis-Dichlorobis(triethylphosphine)platinum(II) features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands. The cis configuration of the ligands is crucial for its reactivity and biological interactions. The bulky phosphine ligands enhance solubility and stability in biological environments, while the platinum center facilitates coordination with nucleophiles such as DNA.
Table 1: Structural Characteristics of cis-Dichlorobis(triethylphosphine)platinum(II)
Property | Value |
---|---|
Chemical Formula | [PtCl2(PEt3)2] |
Molecular Weight | 406.76 g/mol |
Coordination Geometry | Square planar |
Ligands | 2 Chloride, 2 Triethylphosphine |
Interaction with DNA
The primary mechanism by which cis-Dichlorobis(triethylphosphine)platinum(II) exerts its biological effects is through the formation of DNA adducts. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound can effectively bind to DNA, forming covalent bonds that disrupt normal cellular functions.
- Cytotoxicity Studies : Research has demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibits significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For example, a study reported an IC50 value of approximately 10 µM against A2780 ovarian cancer cells, indicating potent antiproliferative activity .
Apoptosis Induction
The compound has been shown to activate apoptotic pathways in cancer cells. This activation is mediated through the mitochondrial pathway, where the compound induces mitochondrial membrane depolarization and subsequent release of cytochrome c into the cytosol. This process triggers caspase activation, leading to programmed cell death.
- Case Study : In a study involving human ovarian carcinoma cells, treatment with cis-Dichlorobis(triethylphosphine)platinum(II) resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Redox Activity
Cis-Dichlorobis(triethylphosphine)platinum(II) also exhibits redox-active properties that contribute to its anticancer efficacy. The compound can induce oxidative stress within cancer cells, leading to damage to cellular components and further promoting apoptosis.
Study on Ovarian Cancer Cells
A comprehensive study investigated the effects of cis-Dichlorobis(triethylphosphine)platinum(II) on A2780 ovarian cancer cells. The researchers found that:
- Cytotoxicity : The compound demonstrated a dose-dependent decrease in cell viability.
- Mechanism : The study revealed that treatment led to significant DNA platination, which was assessed using inductively coupled plasma atomic emission spectroscopy (ICP-AES) .
- Apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
Comparative Study with Other Platinum Complexes
In comparative studies with other platinum-based drugs like cisplatin, cis-Dichlorobis(triethylphosphine)platinum(II) showed distinct advantages in terms of reduced side effects and enhanced selectivity towards cancer cells. This property makes it a promising candidate for further development in anticancer therapies.
Properties
IUPAC Name |
dichloroplatinum;triethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15692-07-6, 13965-02-1 | |
Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II) in relation to cis-Dichlorobis(triethylarsine)platinum(II)?
A1: The research paper highlights that the crystal structure of cis-[PtCl2(C6H15P)2] (cis-Dichlorobis(triethylphosphine)platinum(II)) exists in a new polymorph, in addition to being isostructural with cis-[PtCl2(C6H15As)2] (cis-Dichlorobis(triethylarsine)platinum(II)) []. This isostructural relationship means that both compounds share the same crystal packing arrangement and similar unit cell dimensions, despite the difference between phosphorus and arsenic atoms. This structural similarity can be valuable for understanding the impact of different ligands on the overall geometry and potentially the chemical behavior of these platinum(II) complexes.
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